Hexa-O-acetyl-D-mannitol

Beschreibung

The exact mass of the compound Hexa-O-acetyl-D-mannitol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hexa-O-acetyl-D-mannitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexa-O-acetyl-D-mannitol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,3,4,5,6-pentaacetyloxyhexyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVBTKVPPOFGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968159 | |

| Record name | 1,2,3,4,5,6-Hexa-O-acetylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7208-47-1, 5346-77-0, 642-00-2 | |

| Record name | D-Glucitol, 1,2,3,4,5,6-hexaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007208471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucitol, hexaacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Galactitol, hexaacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mannitol, hexaacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucitol, 1,2,3,4,5,6-hexaacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4,5,6-Hexa-O-acetylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-O-acetyl-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of Hexa-O-acetyl-D-mannitol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Acetylated Architecture of a Versatile Sugar Alcohol

Hexa-O-acetyl-D-mannitol, a fully acetylated derivative of the naturally occurring sugar alcohol D-mannitol, represents a significant molecule in the landscape of carbohydrate chemistry and its applications in pharmaceutical sciences. Its structure, a C2-symmetric acyclic polyol encased in acetyl groups, imparts distinct physicochemical properties that differentiate it from its parent compound. This guide provides a comprehensive exploration of the molecular architecture of Hexa-O-acetyl-D-mannitol, delving into its stereochemical intricacies, synthesis, and the analytical techniques pivotal for its structural elucidation. Understanding this structure is paramount for professionals engaged in the design of novel therapeutics, drug delivery systems, and advanced materials where carbohydrate-based scaffolds are increasingly utilized.

The Core Structure: A Stereochemical and Conformational Analysis

Hexa-O-acetyl-D-mannitol, with the chemical formula C₁₈H₂₆O₁₂, is systematically named [(2R,3R,4R,5R)-2,3,4,5,6-pentaacetyloxyhexyl] acetate.[1] This nomenclature immediately highlights the retention of the stereochemistry of the parent D-mannitol. The "D" designation refers to the configuration of the chiral center furthest from the aldehyde or ketone group in the parent sugar, D-mannose. In the case of the alditol D-mannitol, this stereochemistry is preserved at all four internal chiral carbons (C2, C3, C4, and C5).

The core of the molecule is a six-carbon chain derived from D-mannitol. Each of the six hydroxyl groups of D-mannitol is esterified with an acetyl group. This peracetylation has profound effects on the molecule's properties, transforming the hydrophilic, water-soluble D-mannitol into a more lipophilic compound with altered solubility and reactivity.

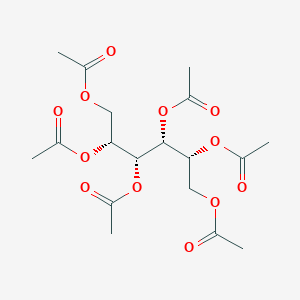

Caption: 2D chemical structure of Hexa-O-acetyl-D-mannitol.

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of Hexa-O-acetyl-D-mannitol is a classic example of peracetylation of a polyol. The following protocol, adapted from established chemical literature, provides a reliable method for its preparation.[2]

Reaction Scheme:

Caption: Experimental workflow for the synthesis of Hexa-O-acetyl-D-mannitol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10 g of D-mannitol, 10 g of fused (anhydrous) sodium acetate, and 40 g of acetic anhydride.

-

Causality: Acetic anhydride is the acetylating agent. Fused sodium acetate acts as a basic catalyst, deprotonating the hydroxyl groups of mannitol to increase their nucleophilicity, thereby facilitating the reaction with acetic anhydride.

-

-

Reaction: Heat the mixture to a gentle boil and maintain reflux for one hour.

-

Workup: After cooling, pour the reaction mixture into a beaker of cold water. Stir the mixture vigorously with a glass rod to break up any solids that form.

-

Causality: This step quenches the reaction by hydrolyzing the excess acetic anhydride to acetic acid and precipitates the water-insoluble product.

-

-

Isolation: Filter the solid product using a Büchner funnel and wash thoroughly with water to remove acetic acid and any remaining salts.

-

Purification: Recrystallize the crude product from hot ethanol to yield colorless crystals of Hexa-O-acetyl-D-mannitol.

-

Trustworthiness: The melting point of the recrystallized product should be sharp and consistent with the literature value (approximately 119-124 °C) to confirm purity.[3]

-

Structural Elucidation: Spectroscopic and Analytical Characterization

The confirmation of the structure of Hexa-O-acetyl-D-mannitol relies on a combination of spectroscopic techniques, each providing unique insights into the molecular framework.

Table 1: Key Analytical Data for Hexa-O-acetyl-D-mannitol

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆O₁₂ | [1] |

| Molecular Weight | 434.4 g/mol | [1] |

| Melting Point | 122-124 °C | [3] |

| CAS Number | 642-00-2 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum of Hexa-O-acetyl-D-mannitol is characterized by signals corresponding to the protons of the mannitol backbone and the methyl protons of the acetyl groups. Due to the C2 symmetry of the molecule, the protons on C1 and C6 are chemically equivalent, as are the protons on C2 and C5, and C3 and C4. This results in a simpler spectrum than would be expected for an asymmetric molecule. The methyl protons of the six acetyl groups typically appear as a sharp singlet or a closely spaced group of singlets around 2.0-2.2 ppm. The protons on the carbon backbone appear at lower field, shifted downfield by the electron-withdrawing effect of the adjacent acetate groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. Again, due to the C2 symmetry, only three distinct signals are expected for the mannitol backbone carbons (C1/C6, C2/C5, and C3/C4). The carbonyl carbons of the acetyl groups will appear significantly downfield (around 170 ppm), while the methyl carbons of the acetyl groups will be found upfield (around 20-21 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of Hexa-O-acetyl-D-mannitol is dominated by the following characteristic absorptions:

-

Absence of O-H stretch: The complete acetylation is confirmed by the absence of a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl groups in the starting material, D-mannitol.

-

Presence of C=O stretch: A strong, sharp absorption band is observed around 1740-1750 cm⁻¹, which is indicative of the carbonyl (C=O) stretching of the ester functional groups.

-

Presence of C-O stretch: Strong absorption bands in the region of 1000-1300 cm⁻¹ correspond to the C-O stretching vibrations of the ester linkages.

Applications in Drug Development and Research

While D-mannitol itself has numerous applications as a pharmaceutical excipient and an osmotic diuretic, the peracetylated form, Hexa-O-acetyl-D-mannitol, possesses distinct properties that make it a valuable tool in research and development.

-

Chemical Intermediate: Its increased solubility in organic solvents makes it a useful intermediate for further chemical modifications of the mannitol scaffold. The acetyl groups can be selectively removed or replaced to introduce other functionalities.

-

Prodrug Strategies: The acetyl groups can act as protecting groups that are later cleaved in vivo by esterases to release the active parent molecule. This approach can be used to improve the bioavailability of polar drugs.

-

Material Science: Peracetylated sugar alcohols are being investigated for their potential as bio-based plasticizers and components of biodegradable polymers.

-

Biological Probes: As a lipophilic derivative of a key biological molecule, it can be used to study cellular uptake and metabolic pathways of sugar alcohols. Some studies have suggested potential anti-cancer properties of Hexa-O-acetyl-D-mannitol.[4]

Conclusion

The structure of Hexa-O-acetyl-D-mannitol is a direct reflection of its synthetic origin from D-mannitol, retaining the core stereochemistry while undergoing a significant change in its physicochemical properties due to peracetylation. A thorough understanding of its three-dimensional structure, confirmed through a combination of spectroscopic methods, is essential for its application as a versatile building block in medicinal chemistry and material science. The reliable synthetic protocol and clear analytical signatures detailed in this guide provide a solid foundation for researchers and drug development professionals to confidently utilize this compound in their endeavors.

References

-

ChemWhat. (n.d.). HEXA-O-ACETYL-D-MANNITOL CAS#: 642-00-2. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of mannitol hexaacetate. Retrieved from [Link]

-

PubChem. (n.d.). Hexa-O-acetyl-D-mannitol. Retrieved from [Link]

- Cumming, W. M., Hopper, I. V., & Wheeler, T. S. (1937). Systematic Organic Chemistry. Constable & Company.

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). Journal Homepage. Retrieved from [Link]

-

European Journal of Pharmaceutical Sciences. (n.d.). Journal Homepage. Retrieved from [Link]

-

Carbohydrate Research. (n.d.). Journal Homepage. Retrieved from [Link]

Sources

An In-depth Technical Guide to Hexa-O-acetyl-D-mannitol: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of Hexa-O-acetyl-D-mannitol, a fully protected derivative of the sugar alcohol D-mannitol. Designed for researchers, chemists, and professionals in drug development, this document delves into the essential chemical and physical properties, synthesis protocols, and key applications of this compound. Our focus is on delivering not just data, but also the scientific rationale behind the experimental methodologies, ensuring a deeper understanding for practical application.

Introduction: Understanding Hexa-O-acetyl-D-mannitol

Hexa-O-acetyl-D-mannitol is the peracetylated form of D-mannitol, a naturally occurring sugar alcohol widely used in the pharmaceutical and food industries.[1][2][3] In this derivative, all six hydroxyl (-OH) groups of the mannitol backbone are converted into acetate esters (-OAc). This structural modification dramatically alters the molecule's physical and chemical properties, transforming the hydrophilic, water-soluble D-mannitol into a more lipophilic compound, which is soluble in a broader range of organic solvents.

The primary utility of Hexa-O-acetyl-D-mannitol in a laboratory and industrial setting stems from its role as a "protected" form of mannitol. The acetylation serves to mask the reactive hydroxyl groups, preventing them from participating in undesired side reactions during multi-step chemical syntheses. The acetate groups can be readily removed through hydrolysis, regenerating the original D-mannitol structure when needed. This strategic protection is a cornerstone of carbohydrate chemistry and is pivotal for creating complex molecules where regioselectivity is critical.

Core Chemical and Physical Characteristics

The identity and purity of Hexa-O-acetyl-D-mannitol are established through a combination of its distinct chemical identifiers and physical properties. These parameters are fundamental for its application in regulated environments such as pharmaceutical development.

Nomenclature and Structural Identifiers

-

IUPAC Name : [(2R,3R,4R,5R)-2,3,4,5,6-pentaacetyloxyhexyl] acetate[4]

-

Synonyms : D-Mannitol hexaacetate, Hexaacetyl mannitol, Mannitol hexaacetate[4][5][6]

Tabulated Physical and Computed Properties

The following table summarizes the key physical and computed properties of Hexa-O-acetyl-D-mannitol, providing a quick reference for experimental planning.

| Property | Value | Source |

| Appearance | Colorless crystals or white crystalline powder | [9] |

| Melting Point | 122-124 °C | [5] |

| Molecular Weight | 434.4 g/mol | [4][8] |

| Exact Mass | 434.14242626 Da | [4][8] |

| Solubility | Insoluble in water; Soluble in hot alcohol | [9] |

| XLogP3-AA (Lipophilicity) | -0.2 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 12 | [4][8] |

| Rotatable Bond Count | 11 | [8] |

| Topological Polar Surface Area | 158 Ų | [4] |

Synthesis and Purification

The most common and straightforward method for preparing Hexa-O-acetyl-D-mannitol is through the exhaustive acetylation of D-mannitol. The protocol below is a well-established procedure that provides a near-quantitative yield.

Experimental Protocol: Acetylation of D-Mannitol

This procedure is based on the reaction of D-mannitol with acetic anhydride, using sodium acetate as a catalyst.

Materials:

-

D-Mannitol (10 g)

-

Fused Sodium Acetate (10 g)

-

Acetic Anhydride (40 g)

-

Ethanol (for recrystallization)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stir bar and magnetic stirrer

-

Beaker, glass rod, and filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Combine 10 g of D-mannitol, 10 g of fused sodium acetate, and 40 g of acetic anhydride in a round-bottom flask equipped with a stir bar and a reflux condenser.[9]

-

Heat the mixture to a gentle boil while stirring and maintain reflux for one hour.[9] The acetic anhydride acts as both the acetylating agent and the solvent, while the sodium acetate catalyzes the reaction by activating the anhydride.

-

After one hour, carefully pour the hot reaction mixture into a beaker containing cold water. This step quenches the reaction by hydrolyzing any remaining acetic anhydride and precipitates the water-insoluble product.

-

Stir the resulting mixture vigorously with a glass rod to break up any large solid masses and to facilitate the complete precipitation of the product.[9]

-

Filter the crude product using a Büchner funnel and wash it thoroughly with water to remove acetic acid and other water-soluble impurities.[9]

-

Recrystallize the washed solid from hot ethanol to yield pure, colorless crystals of Hexa-O-acetyl-D-mannitol.[9] The yield is reported to be nearly theoretical.

Synthesis Workflow Diagram

The logical flow of the synthesis and purification process is illustrated below.

Caption: Workflow for the synthesis and purification of Hexa-O-acetyl-D-mannitol.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized product is paramount. Spectroscopic methods provide definitive evidence of the complete acetylation of D-mannitol.

Infrared (IR) Spectroscopy

The IR spectrum of Hexa-O-acetyl-D-mannitol is dominated by features indicative of the acetate groups.

-

Key Vibrational Bands :

-

~1730-1750 cm⁻¹ : A very strong and sharp absorption band corresponding to the C=O (carbonyl) stretching of the ester groups. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the complete conversion of all hydroxyl groups.

-

~1220-1240 cm⁻¹ : A strong band associated with the C-O stretching of the acetate ester.

-

~2850-3000 cm⁻¹ : C-H stretching vibrations from the alkyl backbone and methyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR : The spectrum is expected to show complex multiplets in the region of ~3.8-5.5 ppm corresponding to the protons on the mannitol backbone (CH and CH₂ groups). A series of sharp singlets will appear around ~2.0-2.2 ppm, integrating to 18 protons, which correspond to the six chemically distinct but structurally similar methyl groups of the acetate esters.

-

¹³C NMR : The spectrum will show signals for the carbonyl carbons of the acetate groups around ~170 ppm. The carbons of the mannitol backbone will appear in the ~60-80 ppm range. The methyl carbons of the acetate groups will give rise to signals around ~20-21 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Expected Ionization : In techniques like Electrospray Ionization (ESI-MS), the molecule is expected to be detected as an adduct with a cation, such as sodium [M+Na]⁺, at an m/z value corresponding to (434.14 + 22.99).

Characterization Workflow Diagram

A self-validating protocol for confirming the identity and purity of the final product is essential.

Caption: Step-by-step workflow for the analytical characterization of the product.

Applications in Drug Development and Research

While D-mannitol itself has numerous FDA-approved uses as a pharmaceutical excipient and osmotic diuretic,[1][2][3][10] its derivative, Hexa-O-acetyl-D-mannitol, serves a more specialized role in the synthesis and development pipeline.

-

Chemical Intermediate : Its primary role is as a key intermediate in the synthesis of more complex molecules derived from mannitol. By protecting the hydroxyl groups, chemists can perform selective modifications on other parts of a molecule without interference.

-

Pro-drug and Delivery Systems : The increased lipophilicity of the acetylated form could potentially be exploited in pro-drug design. A biologically active molecule might be attached to the mannitol backbone, with the acetyl groups enhancing its ability to cross cell membranes. Once inside the cell, esterase enzymes could hydrolyze the acetate and ester-linked drug, releasing the active compound.

-

Research Chemical : It serves as a standard for analytical method development and as a starting material for creating novel carbohydrate-based structures. Some research suggests that certain glycosides and related sugar derivatives may possess anti-cancer properties, though further investigation is required.[7][11]

Stability and Storage

Hexa-O-acetyl-D-mannitol is a stable crystalline solid. However, to ensure its integrity over time, proper storage is crucial.

-

Storage Conditions : It should be stored in a well-sealed container at 2°C to 8°C to minimize potential degradation from atmospheric moisture.[7]

-

Chemical Stability : The ester linkages are susceptible to hydrolysis under strongly acidic or basic conditions, which would regenerate D-mannitol and acetic acid. It is stable under neutral conditions.

Conclusion

Hexa-O-acetyl-D-mannitol is a valuable chemical entity, transforming the versatile D-mannitol into a lipophilic, protected intermediate suitable for advanced organic synthesis. Its well-defined chemical and physical properties, straightforward synthesis, and clear spectroscopic signatures make it a reliable tool for researchers in carbohydrate chemistry and drug discovery. Understanding the principles behind its synthesis and characterization, as outlined in this guide, is essential for its effective and reliable application in the laboratory.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10288072, Hexa-O-acetyl-D-mannitol. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129636727, Hexaacetylmannitol. Retrieved from [Link].

-

ChemWhat (n.d.). HEXA-O-ACETYL-D-MANNITOL CAS#: 642-00-2. Retrieved from [Link].

-

Molbase (n.d.). 642-00-2, Hexa-O-acetyl-D-mannitol, CAS:642-00-2. Retrieved from [Link].

-

ResearchGate (2015). Large-Scale Synthesis of Crystalline 1,2,3,4,6,7-Hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose. Retrieved from [Link].

-

Chemsrc (n.d.). D-Mannitol,1,2,3,4,5,6-hexaacetate | CAS#:642-00-2. Retrieved from [Link].

-

Pharmapproach (n.d.). Mannitol as Pharmaceutical Excipient. Retrieved from [Link].

-

PrepChem (n.d.). Preparation of mannitol hexaacetate. Retrieved from [Link].

-

International Journal of Pharmaceutical Sciences and Research (2023). Pharmaceutical Applications for MANNITOL: An Overview. Retrieved from [Link].

-

ResearchGate (2017). IR spectra of various D-mannitol samples as-received and after being... Retrieved from [Link].

-

MDPI (2022). Development of a Pure Certified Reference Material of D-Mannitol. Retrieved from [Link].

-

BMRB (n.d.). D-Mannitol - bmse000099. Retrieved from [Link].

-

Ankit Cellulose (2025). Mannitol in the Pharmaceutical Industry: Applications and Benefits. Retrieved from [Link].

-

ResearchGate (2023). Pharmaceutical Applications for MANNITOL: An Overview | Request PDF. Retrieved from [Link].

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. Applications & Benefits of Mannitol in the Pharmaceutical Industry [celluloseankit.com]

- 3. researchgate.net [researchgate.net]

- 4. Hexa-O-acetyl-D-mannitol | C18H26O12 | CID 10288072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. D-Mannitol,1,2,3,4,5,6-hexaacetate | CAS#:642-00-2 | Chemsrc [chemsrc.com]

- 7. biosynth.com [biosynth.com]

- 8. Hexaacetylmannitol | C18H26O12 | CID 129636727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. ijpsm.com [ijpsm.com]

- 11. 642-00-2, Hexa-O-acetyl-D-mannitol, CAS:642-00-2 [chemsynlab.com]

A Senior Application Scientist's Guide to the Synthesis of Hexa-O-acetyl-D-mannitol

Abstract

This technical guide provides a comprehensive overview of the synthesis of hexa-O-acetyl-D-mannitol from its parent polyol, D-mannitol. Designed for researchers, chemists, and professionals in drug development, this document delves into the mechanistic underpinnings of the per-O-acetylation reaction, offers a detailed, field-tested experimental protocol, and discusses the critical aspects of product purification and characterization. By explaining the causality behind experimental choices, this guide aims to equip scientists with the practical knowledge required for the successful and efficient synthesis of this versatile acetylated sugar alcohol.

Introduction: The Significance of D-Mannitol and its Acetylated Derivative

D-mannitol, a naturally occurring sugar alcohol, is a cornerstone excipient in the pharmaceutical industry.[1] It is widely utilized as a diluent in tablet formulations, a tonicity agent, and as a therapeutic osmotic diuretic for the reduction of intracranial pressure.[2][3] The six hydroxyl groups on the D-mannitol backbone offer reactive sites for chemical modification, enabling the synthesis of derivatives with tailored properties for advanced applications.

One such derivative, hexa-O-acetyl-D-mannitol, is formed by the esterification of all six hydroxyl groups with acetyl moieties. This transformation from a hydrophilic polyol to a more lipophilic, fully protected derivative opens avenues for its use as a precursor in complex organic syntheses or as a component in novel biomaterials. For instance, mannitol-based polymers, which can be derived from such intermediates, have been explored for creating biodegradable materials for sustained drug release.[4]

This guide provides a detailed exploration of a classic and efficient method for synthesizing hexa-O-acetyl-D-mannitol using acetic anhydride with sodium acetate as a catalyst.

Mechanistic Insights: The Chemistry of Per-O-Acetylation

The conversion of D-mannitol to its hexa-acetate derivative is a per-O-acetylation reaction, a fundamental transformation in carbohydrate chemistry. The process involves the reaction of the alcohol (hydroxyl) groups of mannitol with an acetylating agent, in this case, acetic anhydride.

Reagents and Their Roles

-

D-Mannitol: The starting polyol substrate containing six hydroxyl groups available for acetylation.

-

Acetic Anhydride (Ac₂O): This is the acetylating agent. It is more reactive than acetic acid, making the reaction significantly faster and more efficient.[5] It serves as the source of the acetyl groups that will form ester linkages with the hydroxyl groups of mannitol.

-

Fused Sodium Acetate (NaOAc): This salt plays a crucial catalytic role. As a weak base, the acetate ion deprotonates a small fraction of the hydroxyl groups on mannitol, increasing their nucleophilicity. More importantly, the acetate ions provided by the dissociation of sodium acetate help to drive the reaction forward.[5] In some acetylation reactions, particularly with amines, sodium acetate acts as a weak base to liberate the free amine from its salt, which then reacts with acetic anhydride.[6] A similar principle of ensuring the availability of a reactive nucleophile applies here. The acetate ion can also activate the hydroxyl groups through hydrogen bonding, making them more susceptible to acylation.[7][8]

Reaction Pathway

The general mechanism for the acetylation of an alcohol with acetic anhydride proceeds via nucleophilic acyl substitution.[9]

-

Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a hydroxyl group on D-mannitol attacks one of the electrophilic carbonyl carbons of acetic anhydride.

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and an acetate ion is eliminated as a good leaving group.

-

Deprotonation: A base (such as the acetate ion from the catalyst or another hydroxyl group) removes the proton from the newly formed oxonium ion, yielding the acetylated ester and a molecule of acetic acid as a byproduct.

This process is repeated for all six hydroxyl groups on the D-mannitol molecule to yield the final product, hexa-O-acetyl-D-mannitol. The use of heat accelerates the reaction rate to ensure complete acetylation.

Experimental Protocol: A Self-Validating Workflow

This section details a robust, step-by-step procedure for the synthesis, purification, and verification of hexa-O-acetyl-D-mannitol.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation | Notes |

| D-Mannitol | ACS Reagent Grade, ≥98% | Standard chemical suppliers | Must be dry. |

| Acetic Anhydride | ACS Reagent Grade, ≥98% | Standard chemical suppliers | Handle in a fume hood. |

| Sodium Acetate | Anhydrous/Fused, ≥99% | Standard chemical suppliers | Must be anhydrous for best results. |

| Ethanol (for recrystallization) | 95% or Absolute | Standard chemical suppliers | |

| Deionized Water | Type II or better | In-house or commercial | For washing crude product. |

Synthesis Workflow Diagram

The overall experimental process can be visualized as follows:

Caption: Experimental workflow for the synthesis of Hexa-O-acetyl-D-mannitol.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, place 10 g of D-mannitol, 10 g of fused sodium acetate, and 40 g (approx. 37 mL) of acetic anhydride.[10]

-

Heating: Equip the flask with a reflux condenser and heat the mixture to a gentle boil using a heating mantle or oil bath. Maintain this gentle reflux for one hour.[10] The solid D-mannitol should fully dissolve as the reaction proceeds.

-

Product Precipitation (Quenching): After one hour, remove the heat source and allow the flask to cool for a few minutes. Carefully and slowly pour the hot reaction mixture into a beaker containing approximately 400-500 mL of cold water. Pouring into water hydrolyzes the excess acetic anhydride and causes the water-insoluble product to precipitate.

-

Isolation of Crude Product: Stir the aqueous mixture vigorously with a glass rod. The oily product will solidify into a white solid. Break up any large clumps to ensure thorough washing.[10]

-

Filtration and Washing: After the product has fully solidified, collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid on the filter paper thoroughly with several portions of cold water to remove acetic acid and other water-soluble impurities.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the purified, colorless crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol and allow them to air dry or dry in a vacuum desiccator.

Product Characterization and Validation

Proper characterization is essential to confirm the identity and purity of the synthesized hexa-O-acetyl-D-mannitol.

Physical Properties and Expected Yield

| Parameter | Expected Value | Source |

| Appearance | Colorless crystals | [10] |

| Molecular Formula | C₁₈H₂₆O₁₂ | [11] |

| Molecular Weight | 434.39 g/mol | [11] |

| Melting Point | 119 °C | [10] |

| Solubility | Insoluble in water; Soluble in hot alcohol | [10] |

| Yield | Near-quantitative (typically >90%) | [10] |

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong characteristic absorption band for the ester carbonyl group (C=O) at approximately 1740-1750 cm⁻¹. The broad O-H stretch from the starting D-mannitol (around 3200-3500 cm⁻¹) should be absent, confirming the complete acetylation of all hydroxyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be complex but should show characteristic signals for the acetyl methyl protons (CH₃) appearing as sharp singlets around δ 2.0-2.2 ppm. The integration of these signals should correspond to 18 protons (6 x CH₃). The signals for the mannitol backbone protons will appear further downfield, typically between δ 4.0-5.5 ppm.

-

¹³C NMR: The spectrum should show signals for the acetyl carbonyl carbons around δ 170 ppm and the acetyl methyl carbons around δ 20-21 ppm.

-

Conclusion and Future Outlook

The synthesis of hexa-O-acetyl-D-mannitol via per-O-acetylation with acetic anhydride and sodium acetate is a reliable and high-yielding method suitable for laboratory-scale production. This guide provides the fundamental chemical principles and a detailed, validated protocol to ensure reproducible results. The resulting compound is not only a useful intermediate for further chemical modification but also holds potential in the development of novel materials for pharmaceutical applications, such as specialized drug delivery systems and biodegradable polymers.[4] Understanding and mastering this synthesis is a valuable skill for scientists working at the interface of carbohydrate chemistry and drug development.

References

- Syntheses of Medicinal Compounds. (2017). Pharmapproach.

-

Ren, B., Rahm, M., Zhang, X., Zhou, Y., & Dong, H. (2014). Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. Journal of Organic Chemistry, 79(17), 8134-42. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of mannitol hexaacetate. Retrieved from [Link]

-

Purification and Characterization of a Novel Mannitol Dehydrogenase from a Newly Isolated Strain of Candida magnoliae. (2002). PubMed Central. Retrieved from [Link]

-

Mannitol as Pharmaceutical Excipient. (n.d.). Pharmapproach. Retrieved from [Link]

-

Acetylation Reaction Mechanism-Organic Chemistry. (2020). YouTube. Retrieved from [Link]

-

Pharmaceutical Applications for MANNITOL: An Overview. (n.d.). InPharm. Retrieved from [Link]

-

Ankit Cellulose. (2025). Mannitol in the Pharmaceutical Industry: Applications and Benefits. Retrieved from [Link]

-

S. R. Little, et al. (2015). Linear, Mannitol-Based Poly(anhydride-esters) with High Ibuprofen Loading and Anti-Inflammatory Activity. PubMed. Retrieved from [Link]

-

Ren, B., et al. (2014). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. ACS Publications. Retrieved from [Link]

-

What is the role of sodium acetate in acetylation of primary amine with acetic anhydride?. (2021). ResearchGate. Retrieved from [Link]

Sources

- 1. Applications & Benefits of Mannitol in the Pharmaceutical Industry [celluloseankit.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. ijpsm.com [ijpsm.com]

- 4. Linear, Mannitol-Based Poly(anhydride-esters) with High Ibuprofen Loading and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. prepchem.com [prepchem.com]

- 11. biosynth.com [biosynth.com]

Hexa-O-acetyl-D-mannitol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Hexa-O-acetyl-D-mannitol, a fully acetylated derivative of the sugar alcohol D-mannitol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, synthesis, and potential therapeutic applications of this compound.

Core Identification and Chemical Profile

Chemical Abstract Service (CAS) Number: 642-00-2 [1][2][3][4][5]

Synonyms:

-

Hexaacetyl mannitol[3]

-

1,2,3,4,5,6-Hexa-O-acetyl-D-mannitol[2]

-

[(2R,3R,4R,5R)-2,3,4,5,6-pentaacetyloxyhexyl] acetate[1]

-

(2R,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexayl hexaacetate[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Hexa-O-acetyl-D-mannitol is fundamental to its application in research and drug development. These properties influence its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆O₁₂ | [1][3] |

| Molecular Weight | 434.39 g/mol | [1][3] |

| Melting Point | 122-124 °C | [5] |

| Appearance | White crystalline powder | N/A |

| Solubility | Soluble in water, Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) | [4] |

| SMILES | CC(=O)OCC)OC(=O)C)OC(=O)C)OC(=O)C">C@HOC(=O)C | [1] |

| InChI | InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16-,17-,18-/m1/s1 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of Hexa-O-acetyl-D-mannitol. Key spectral information is available in public databases.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the molecular structure. Detailed spectral data can be found in databases such as the Human Metabolome Database (HMDB) for the parent compound, D-mannitol, which serves as a reference for interpreting the spectra of its acetylated derivative.

-

Infrared (IR) Spectroscopy: The IR spectrum of Hexa-O-acetyl-D-mannitol is characterized by strong carbonyl (C=O) stretching vibrations from the acetate groups, typically in the region of 1740-1750 cm⁻¹, and the absence of the broad hydroxyl (-OH) stretching band that is prominent in the spectrum of D-mannitol.[1]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).[1]

Synthesis and Manufacturing

The synthesis of Hexa-O-acetyl-D-mannitol is a straightforward esterification reaction involving the acetylation of all six hydroxyl groups of D-mannitol. The causality behind this experimental choice lies in the desire to modify the physicochemical properties of D-mannitol, such as increasing its lipophilicity, which can be advantageous for certain drug delivery applications.

Experimental Protocol: Acetylation of D-Mannitol

This protocol describes a common laboratory-scale synthesis of Hexa-O-acetyl-D-mannitol.

Materials:

-

D-Mannitol

-

Acetic anhydride

-

Pyridine (as a catalyst and solvent)

-

Deionized water

-

Ethanol

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve D-mannitol in an excess of pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring. An excess of acetic anhydride is used to ensure complete acetylation of all hydroxyl groups.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to increase the reaction rate.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker of ice-cold water to precipitate the product and to quench the excess acetic anhydride.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate thoroughly with cold deionized water to remove any remaining pyridine and acetic acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure Hexa-O-acetyl-D-mannitol.

-

Dry the purified crystals under vacuum.

This self-validating system ensures a high yield of the desired product, which can be confirmed by the spectroscopic methods mentioned previously.

Caption: Synthesis workflow for Hexa-O-acetyl-D-mannitol.

Potential Applications in Drug Development

The acetylation of D-mannitol to form Hexa-O-acetyl-D-mannitol alters its properties, opening up potential applications in drug development, particularly in the realms of cancer therapy and as a versatile chemical intermediate.

Anticancer Properties and Mechanism of Action

Preliminary research suggests that Hexa-O-acetyl-D-mannitol possesses anticancer properties.[2] It has been reported to inhibit the growth of cancer cells by interfering with the synthesis of DNA and RNA.[2] The exact molecular mechanism underlying this activity is an area of ongoing investigation. The increased lipophilicity of the acetylated form compared to D-mannitol may facilitate its transport across cell membranes, allowing it to reach intracellular targets more effectively.

One proposed mechanism is that the acetate groups may be cleaved by intracellular esterases, releasing acetic acid and D-mannitol. The localized increase in acetic acid could potentially alter the intracellular pH, creating a stressful environment for cancer cells. Furthermore, the released D-mannitol could exert osmotic effects. However, it is also plausible that the intact molecule interacts with specific cellular targets involved in nucleotide biosynthesis or polymerization.

Further research is required to elucidate the precise signaling pathways and molecular targets of Hexa-O-acetyl-D-mannitol in cancer cells. This could involve studies on its effects on key enzymes involved in DNA and RNA synthesis, as well as its potential to induce apoptosis or cell cycle arrest.

Caption: Proposed mechanism of anticancer activity.

Role as a Chemical Intermediate and in Drug Delivery

The six acetyl groups of Hexa-O-acetyl-D-mannitol provide multiple sites for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. These modifications can be tailored to introduce specific functionalities, such as targeting ligands for receptor-mediated drug delivery or cleavable linkers for prodrug design.

While specific studies on Hexa-O-acetyl-D-mannitol as a drug delivery vehicle are limited, the principles of using sugar-based molecules in this context are well-established. The parent molecule, D-mannitol, is known to be used in various pharmaceutical applications, including as an excipient and in nanoparticle formulations for brain delivery.[6][7] The acetylated form, with its altered solubility and potential for functionalization, presents an intriguing platform for the development of novel drug delivery systems. For instance, it could be explored as a component of liposomes or polymeric nanoparticles to enhance drug loading and control release kinetics.

Analytical Methodologies

The quantification and characterization of Hexa-O-acetyl-D-mannitol in various matrices require robust analytical methods.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of Hexa-O-acetyl-D-mannitol. Due to the lack of a strong chromophore in the molecule, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is typically employed. For more sensitive and specific detection, particularly in biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

Quantitative Analysis Protocol: HPLC-ELSD

This protocol provides a general framework for the quantitative analysis of Hexa-O-acetyl-D-mannitol.

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven

-

Evaporative Light Scattering Detector (ELSD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of water and acetonitrile is typically effective. The exact gradient profile should be optimized based on the specific column and system.

Procedure:

-

Standard Preparation: Prepare a stock solution of Hexa-O-acetyl-D-mannitol of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Dissolve the sample containing Hexa-O-acetyl-D-mannitol in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 30 °C

-

Injection volume: 10 µL

-

ELSD settings (e.g., drift tube temperature, nebulizer gas pressure) should be optimized for maximum sensitivity.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area (or log of peak area) versus the concentration (or log of concentration) of the standards. Determine the concentration of Hexa-O-acetyl-D-mannitol in the samples by interpolating their peak areas on the calibration curve.

Conclusion and Future Perspectives

Hexa-O-acetyl-D-mannitol is a readily synthesizable derivative of D-mannitol with distinct physicochemical properties. Its potential as an anticancer agent warrants further in-depth investigation to elucidate its precise mechanism of action and to identify its molecular targets. The versatility of its structure also makes it an attractive platform for the development of novel drug delivery systems and as a key intermediate in medicinal chemistry. Future research should focus on detailed biological evaluations, including in vivo efficacy and toxicity studies, to fully realize the therapeutic potential of this compound.

References

-

PubChem. Hexa-O-acetyl-D-mannitol. National Center for Biotechnology Information. [Link]

-

CD BioGlyco. 1,2,3,4,5,6-Hexaacetate-D-mannitol, Purity ≥95%. [Link]

-

ChemWhat. HEXA-O-ACETYL-D-MANNITOL CAS#: 642-00-2. [Link]

-

Gilbert, B. R., et al. (2023). A combination of systemic mannitol and mannitol modified polyester nanoparticles for caveolae-mediated gene delivery to the brain. bioRxiv. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000765). [Link]

-

Isbell, H. S., & Frush, H. L. (1951). Preparation of D-mannitol-C-14 and its conversion to D-fructose-1-(and 6)-C-14 by acetobacter suboxydans. Journal of Research of the National Bureau of Standards, 46(2), 132-137. [Link]

-

Megazyme. d-mannitol - assay procedure. [Link]

-

Gniazdowski, M. (1985). [Molecular mechanisms of inhibition of RNA synthesis. DNA-interacting inhibitors]. Postepy biochemii, 31(1), 53–86. [Link]

-

ResearchGate. IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. [Link]

-

ResearchGate. IC 50 values of samples showing anticancer activity against different cancer cell lines studied. [Link]

-

MDPI. Nanoparticle-Mediated Targeted Drug Delivery Systems. [Link]

-

MDPI. HexA-Enzyme Coated Polymer Nanoparticles for the Development of a Drug-Delivery System in the Treatment of Sandhoff Lysosomal Storage Disease. [Link]

-

MDPI. Mannosylated Systems for Targeted Delivery of Antibacterial Drugs to Activated Macrophages. [Link]

-

MDPI. Development of a Pure Certified Reference Material of D-Mannitol. [Link]

-

PubMed Central. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. [Link]

-

PubMed. Use of Chemicals to Inhibit DNA Replication, Transcription, and Protein Synthesis to Study Zygotic Genome Activation. [Link]

-

PubMed Central. Unlocking the Sugar 'Steric Gate' of DNA Polymerases. [Link]

-

AIR Unimi. Efficient conversion of D-mannitol into 1,2:5,6-diacetonide with Aquivion-H as a recyclable catalyst. [Link]

-

ResearchGate. (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... [Link]

-

ResearchGate. IC50 values after CGA treatment of breast cancer cell lines included in the study. [Link]

-

MDPI. A Novel RNA Synthesis Inhibitor, STK160830, Has Negligible DNA-Intercalating Activity for Triggering A p53 Response, and Can Inhibit p53-Dependent Apoptosis. [Link]

-

ResearchGate. Production Methods of D‐Mannitol. [Link]

Sources

- 1. Hexa-O-acetyl-D-mannitol | C18H26O12 | CID 10288072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1,2,3,4,5,6-Hexaacetate-D-mannitol, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 5. chemwhat.com [chemwhat.com]

- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 7. A combination of systemic mannitol and mannitol modified polyester nanoparticles for caveolae-mediated gene delivery to the brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activities of Hexa-O-acetyl-D-mannitol

Abstract

Hexa-O-acetyl-D-mannitol, a fully acetylated derivative of the sugar alcohol D-mannitol, is a compound with purported, yet sparsely documented, biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding this molecule. It begins with its chemical characteristics and a detailed synthesis protocol. The guide then critically evaluates the limited available information on its direct biological effects, namely its potential as an anticancer agent and an inhibitor of lipid peroxidation. A significant portion of this document is dedicated to the well-established biological activities of its parent compound, D-mannitol, including its neuroprotective and anti-inflammatory properties, which are primarily attributed to its osmotic effects. This guide hypothesizes how acetylation may influence these activities, paving the way for future research. Detailed experimental protocols for the synthesis of Hexa-O-acetyl-D-mannitol and for the evaluation of its potential biological effects are provided to facilitate further investigation into this promising, yet understudied, molecule.

Introduction to Hexa-O-acetyl-D-mannitol: Chemical Profile and Synthesis

Hexa-O-acetyl-D-mannitol (also known as D-mannitol hexaacetate) is a derivative of the naturally occurring sugar alcohol D-mannitol, in which all six hydroxyl groups have been acetylated. This modification significantly alters its physicochemical properties, most notably increasing its lipophilicity compared to the highly water-soluble D-mannitol.

Chemical Properties:

| Property | Value | Source |

| CAS Number | 642-00-2 | [1] |

| Molecular Formula | C₁₈H₂₆O₁₂ | [1][2] |

| Molecular Weight | 434.39 g/mol | [2] |

| IUPAC Name | [(2R,3R,4R,5R)-2,3,4,5,6-pentaacetyloxyhexyl] acetate | [1] |

| Physical Appearance | White crystalline powder or free-flowing granules | Inferred from D-mannitol |

| Solubility | Soluble in hot alcohol, insoluble in water | Inferred from synthesis protocols |

Synthesis of Hexa-O-acetyl-D-mannitol

The synthesis of Hexa-O-acetyl-D-mannitol is a straightforward acetylation reaction. The following protocol is adapted from established methods.

Experimental Protocol: Acetylation of D-Mannitol

Materials:

-

D-mannitol

-

Fused sodium acetate

-

Acetic anhydride

-

Ethanol

-

Reflux condenser and flask

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a flask equipped with a reflux condenser, combine 10 g of D-mannitol, 10 g of fused sodium acetate, and 40 g of acetic anhydride.

-

Heat the mixture to a gentle boil and maintain reflux for one hour with stirring.

-

Pour the reaction mixture into cold water and stir vigorously with a glass rod to break up the solidified product.

-

Allow the precipitate to fully form, then collect it by filtration.

-

Wash the collected solid thoroughly with water.

-

Recrystallize the crude product from hot ethanol to yield pure, colorless crystals of Hexa-O-acetyl-D-mannitol.

Causality of Experimental Choices:

-

Acetic anhydride serves as the acetylating agent, providing the acetyl groups that will esterify the hydroxyl groups of D-mannitol.

-

Fused sodium acetate acts as a catalyst for the reaction.

-

Refluxing ensures the reaction proceeds at a constant, elevated temperature to achieve a reasonable reaction rate.

-

Pouring into water hydrolyzes any unreacted acetic anhydride and precipitates the water-insoluble product.

-

Recrystallization from ethanol is a purification step to remove any remaining impurities, yielding a product of high purity.

Reported Biological Activities of Hexa-O-acetyl-D-mannitol

The available literature on the specific biological activities of Hexa-O-acetyl-D-mannitol is limited, with most information originating from chemical supplier databases rather than peer-reviewed primary research. These reported activities should be considered putative until validated by rigorous experimental studies.

Anticancer Properties

Inhibition of Lipid Peroxidation

Hexa-O-acetyl-D-mannitol has also been reported to inhibit lipid peroxidation in mitochondria.[2][3] Lipid peroxidation is a process of oxidative degradation of lipids that can lead to cellular damage. The ability to inhibit this process suggests potential antioxidant activity. As with the anticancer claims, detailed experimental data and mechanistic studies are currently lacking.

Biological Activities of the Parent Compound, D-Mannitol

In stark contrast to its acetylated derivative, D-mannitol is a well-studied compound with a long history of clinical use. Its biological activities are primarily attributed to its osmotic properties.[4][5]

Disclaimer: The following biological activities are documented for D-mannitol and have not been experimentally confirmed for Hexa-O-acetyl-D-mannitol.

Neuroprotective Effects

D-mannitol is widely used in clinical settings to reduce intracranial pressure and cerebral edema.[5] It functions as an osmotic diuretic, drawing water from the brain tissue into the bloodstream, thereby reducing swelling.[4] This osmotic action is a key component of its neuroprotective effect in conditions like traumatic brain injury and stroke.[5] Some studies also suggest that D-mannitol may act as a free radical scavenger, contributing to its neuroprotective capacity.[6]

Anti-inflammatory Activity

The anti-inflammatory effects of D-mannitol are closely linked to its ability to reduce edema. In a rat model of intracerebral hemorrhage, mannitol was shown to reduce hemispheric swelling and modulate inflammatory markers.[7] It reduced the activation of microglia and promoted a shift towards an anti-inflammatory microglial phenotype.[7]

Potential Influence of Acetylation on Biological Activity: A Forward Look

The full acetylation of D-mannitol to form Hexa-O-acetyl-D-mannitol would significantly increase its lipophilicity. This chemical change could have several profound effects on its biological activity:

-

Increased Cell Membrane Permeability: The increased lipid solubility may allow Hexa-O-acetyl-D-mannitol to more readily cross cell membranes, potentially leading to different intracellular targets and mechanisms of action compared to the membrane-impermeable D-mannitol.

-

Altered Bioavailability and Pharmacokinetics: The change in solubility would affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Novel Mechanisms of Action: While D-mannitol's effects are largely osmotic and extracellular, its acetylated counterpart might exert its effects intracellularly. For instance, intracellular deacetylation could release D-mannitol and acetate, potentially influencing cellular metabolism and signaling.

Further research is imperative to explore these possibilities and to determine if the purported anticancer and antioxidant activities of Hexa-O-acetyl-D-mannitol are a result of these altered properties.

Experimental Protocols for Evaluating Biological Activities

The following protocols are provided as starting points for researchers interested in investigating the biological activities of Hexa-O-acetyl-D-mannitol.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol assesses the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., A549 lung cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Hexa-O-acetyl-D-mannitol

-

Dimethyl sulfoxide (DMSO) for stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a stock solution of Hexa-O-acetyl-D-mannitol in DMSO and make serial dilutions in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Hexa-O-acetyl-D-mannitol. Include a vehicle control (medium with DMSO) and a no-cell control.

-

Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Lipid Peroxidation Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation.

Materials:

-

Rat liver or brain tissue homogenate (as a source of lipids)

-

Hexa-O-acetyl-D-mannitol

-

Ferrous sulfate (FeSO₄) to induce lipid peroxidation

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA) reagent

-

Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

-

Spectrophotometer

Procedure:

-

Prepare a tissue homogenate (e.g., 10% w/v in phosphate-buffered saline).

-

In a test tube, mix the tissue homogenate with different concentrations of Hexa-O-acetyl-D-mannitol.

-

Induce lipid peroxidation by adding a solution of FeSO₄. Include a control group without the test compound and a blank without the inducing agent.

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding TCA, followed by the TBA reagent and BHT.

-

Heat the tubes in a boiling water bath for 15-20 minutes to allow the color to develop.

-

Cool the tubes and centrifuge to pellet the precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Calculate the percentage inhibition of lipid peroxidation compared to the control.

Data Summary and Future Directions

Quantitative Data for D-Mannitol's Biological Effects:

| Activity | Model System | Key Findings | Reference |

| Neuroprotection | Rat model of focal cerebral ischemia | Reduced infarct size and number of apoptotic cells | [8] |

| Anti-inflammatory | Rat model of intracerebral hemorrhage | Reduced hemispheric swelling by ~34% and modulated microglial activation | [7] |

Future Directions: The significant discrepancy between the wealth of data on D-mannitol and the scarcity of information on Hexa-O-acetyl-D-mannitol highlights a critical research gap. Future studies should focus on:

-

Validating the anticancer and antioxidant activities of Hexa-O-acetyl-D-mannitol in peer-reviewed studies.

-

Elucidating the mechanism of action for any confirmed biological activities.

-

Conducting comparative studies with D-mannitol to understand the influence of acetylation on efficacy and mechanism.

-

Investigating the ADME properties of Hexa-O-acetyl-D-mannitol to assess its potential as a therapeutic agent.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of Hexa-O-acetyl-D-mannitol.

Hypothesized Influence of Acetylation on Cellular Interaction

Caption: Contrasting cellular interactions of D-mannitol and its acetylated form.

References

-

ChemWhat. (n.d.). 642-00-2, Hexa-O-acetyl-D-mannitol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10288072, Hexa-O-acetyl-D-mannitol. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of mannitol hexaacetate. Retrieved from [Link]

-

Karabuga, K., et al. (2020). Mannitol and hypertonic saline reduce swelling and modulate inflammatory markers in a rat model of intracerebral hemorrhage. Neurocritical Care, 33(1), 143-153. [Link]

- Chen, T. S., et al. (2013). Protective effect of mannitol gavage against cerebral ischemia-reperfusion injury in rats. Journal of Huazhong University of Science and Technology [Medical Sciences], 33(4), 598-602.

-

Kilic, E., et al. (2000). Treatment with nimodipine or mannitol reduces programmed cell death and infarct size following focal cerebral ischemia. Neurosurgical Review, 23(3), 145-150. [Link]

-

StatPearls. (2024). Mannitol. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

-

Deranged Physiology. (2023). Mannitol (20% concentrate). Retrieved from [Link]

-

ResearchGate. (2025). Pharmaceutical Applications for MANNITOL: An Overview. Retrieved from [Link]

-

Papanikolaou, A., et al. (2003). Effects of mannitol in the prevention of lipid peroxidation during liver resection with hepatic vascular exclusion. Anesthesia & Analgesia, 97(4), 1177-1181. [Link]

-

Karabuga, K., et al. (2018). Mannitol and Hypertonic Saline Reduce Swelling and Modulate Inflammatory Markers in a Rat Model of Intracerebral Hemorrhage. Neurocritical Care, 29(2), 236-246. [Link]

-

Angelova, P., & Abramov, A. Y. (2018). Lipid oxidation and peroxidation in CNS health and disease: from molecular mechanisms to therapeutic opportunities. Antioxidants & Redox Signaling, 29(13), 1296-1331. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6251, Mannitol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Mannitol. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

Sources

- 1. Hexa-O-acetyl-D-mannitol | C18H26O12 | CID 10288072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. 642-00-2, Hexa-O-acetyl-D-mannitol, CAS:642-00-2 [chemsynlab.com]

- 4. ijpsm.com [ijpsm.com]

- 5. Mannitol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Hexa-O-acetyl-D-mannitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexa-O-acetyl-D-mannitol, the fully acetylated derivative of the sugar alcohol D-mannitol, is a compound of significant interest in various fields, including medicinal chemistry and materials science. Its physical and chemical properties, largely influenced by the presence of the six acetyl groups, necessitate precise structural confirmation and purity assessment. Spectroscopic techniques are indispensable tools for the unambiguous characterization of this molecule. This in-depth guide provides a technical overview of the key spectroscopic data for Hexa-O-acetyl-D-mannitol, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed to assist researchers in the verification of synthesized or purchased samples and to provide a deeper understanding of the relationship between the molecular structure and its spectroscopic output.

The molecular structure of Hexa-O-acetyl-D-mannitol is presented below:

Molecular Formula: C₁₈H₂₆O₁₂[1]

Molecular Weight: 434.39 g/mol

IUPAC Name: [(2R,3R,4R,5R)-2,3,4,5,6-pentaacetyloxyhexyl] acetate[1]

Synthesis of Hexa-O-acetyl-D-mannitol: A Self-Validating Protocol

The synthesis of Hexa-O-acetyl-D-mannitol is typically achieved through the exhaustive acetylation of D-mannitol. The choice of acetylating agent and reaction conditions is critical to ensure complete conversion and minimize the formation of partially acetylated byproducts. A common and effective method involves the use of acetic anhydride in the presence of a catalyst.

Experimental Protocol: Acetylation of D-mannitol

This protocol is designed to be self-validating, meaning the progress and success of the reaction can be monitored and confirmed through straightforward analytical techniques.

Materials:

-

D-mannitol

-

Acetic anhydride

-

Pyridine (catalyst and solvent)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Ethanol or isopropanol for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-mannitol in a minimal amount of pyridine.

-

Acetylation: Cool the mixture in an ice bath and slowly add an excess of acetic anhydride (at least 6 equivalents). The reaction is exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the polar D-mannitol spot and the appearance of a new, less polar product spot.

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold 1M HCl to neutralize the pyridine.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from ethanol or isopropanol to yield pure Hexa-O-acetyl-D-mannitol as a white crystalline solid.

Rationale Behind Experimental Choices:

-

Acetic Anhydride: Serves as the source of acetyl groups. Using a significant excess ensures the complete acetylation of all six hydroxyl groups.

-

Pyridine: Acts as a nucleophilic catalyst, activating the acetic anhydride. It also serves as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

-

TLC Monitoring: Provides a simple and rapid method to visually track the conversion of the starting material to the product, ensuring the reaction is allowed to proceed to completion.

-

Aqueous Work-up: The series of washes is crucial for removing pyridine, excess acetic anhydride (by hydrolysis), and acetic acid, leading to a purer crude product before the final recrystallization step.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For Hexa-O-acetyl-D-mannitol, both ¹H and ¹³C NMR are essential for confirming the presence of the mannitol backbone and the six acetyl groups.

The ¹H NMR spectrum of Hexa-O-acetyl-D-mannitol is expected to show signals corresponding to the protons of the mannitol backbone and the methyl protons of the acetyl groups.

Expected Chemical Shifts (in CDCl₃):

-

~2.0-2.2 ppm (s, 18H): Six sharp singlets, each integrating to 3 protons, corresponding to the methyl groups of the six acetate esters. The exact chemical shifts may vary slightly due to the different electronic environments of each acetyl group.

-

~4.0-5.5 ppm (m, 8H): A complex multiplet region corresponding to the eight protons on the mannitol backbone (C1-H₂, C2-H, C3-H, C4-H, C5-H, C6-H₂). The significant downfield shift from the spectrum of D-mannitol is due to the deshielding effect of the neighboring acetyl groups.

Interpretation Workflow:

Caption: Correlation of ¹H NMR signals with the molecular structure.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected Chemical Shifts (in CDCl₃):

-

~20-21 ppm: Signals corresponding to the methyl carbons of the acetyl groups.

-

~60-75 ppm: Signals for the carbons of the mannitol backbone. The chemical shifts will be influenced by the attachment of the electron-withdrawing acetyl groups.

-

~170 ppm: Signals for the carbonyl carbons of the six acetate groups.

Data Summary Table: NMR

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.0-2.2 | s | -OCOCH₃ |

| ¹H | ~4.0-5.5 | m | Mannitol backbone CH , CH₂ |

| ¹³C | ~20-21 | q | -OCOCH₃ |

| ¹³C | ~60-75 | d, t | Mannitol backbone CH , CH₂ |

| ¹³C | ~170 | s | -OC O- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Hexa-O-acetyl-D-mannitol is dominated by the characteristic absorptions of the ester functional groups.

Expected Absorption Bands (cm⁻¹):

-

~2900-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1740-1750 cm⁻¹ (strong, sharp): C=O stretching vibration of the ester carbonyl groups. This is a key diagnostic peak. The presence of a strong absorption in this region and the absence of a broad O-H stretch (around 3200-3600 cm⁻¹) from the starting D-mannitol is a strong indicator of successful acetylation.

-

~1220-1240 cm⁻¹ (strong): C-O stretching vibration of the ester linkage.

-

~1000-1100 cm⁻¹: C-O stretching of the mannitol backbone.

IR Spectroscopy Workflow:

Caption: Key functional groups and their corresponding IR absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Hexa-O-acetyl-D-mannitol, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Expected Molecular Ion:

-

[M]⁺ or [M+H]⁺ or [M+Na]⁺: Depending on the ionization method, a peak corresponding to the molecular weight (434.39 g/mol ) should be observed. For example, with ESI, a peak at m/z 435.15 ([M+H]⁺) or 457.13 ([M+Na]⁺) would be expected.

Expected Fragmentation Pattern: The fragmentation of Hexa-O-acetyl-D-mannitol would likely involve the sequential loss of acetyl groups (CH₃CO, 43 Da), acetic acid (CH₃COOH, 60 Da), or ketene (CH₂CO, 42 Da) from the molecular ion. This would result in a series of fragment ions with decreasing mass-to-charge ratios.

Mass Spectrometry Fragmentation Logic:

Caption: Simplified fragmentation pathway of Hexa-O-acetyl-D-mannitol.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust framework for the unequivocal identification and characterization of Hexa-O-acetyl-D-mannitol. This guide outlines the expected data and their interpretation, offering a valuable resource for researchers in drug development and other scientific disciplines. The provided synthesis protocol, coupled with the detailed spectroscopic information, establishes a self-validating system for the preparation and confirmation of this important compound. Adherence to these analytical principles ensures the high quality and reliability of the material used in further research applications.

References

-

PubChem. Hexa-O-acetyl-D-mannitol. National Center for Biotechnology Information. [Link]

Sources

The Strategic Application of D-Mannitol Derivatives in Asymmetric Synthesis: A Technical Guide

Introduction: The Chiral Pool and the Untapped Potential of D-Mannitol